Home > Products > Screening Compounds P85604 > PYRILAMINE MALEATE
PYRILAMINE MALEATE -

PYRILAMINE MALEATE

Catalog Number: EVT-7989020
CAS Number:
Molecular Formula: C21H27N3O5
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrilamine maleate is derived from pyrilamine, which itself belongs to the class of first-generation antihistamines. This compound acts primarily as an H1 receptor antagonist. It is available in various formulations, including tablets and syrups, often combined with other medications to enhance therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrilamine maleate generally involves the reaction of pyrilamine with maleic acid to form the maleate salt. The process can be outlined in several steps:

  1. Preparation of Pyrilamine: Pyrilamine is synthesized through a multi-step chemical reaction involving an aromatic amine and appropriate alkylating agents.
  2. Formation of Maleate Salt: The synthesized pyrilamine is then reacted with maleic acid in a suitable solvent under controlled temperature conditions. This reaction typically requires stirring for several hours to ensure complete conversion into the maleate form.
  3. Purification: The resulting product is purified through recrystallization or other methods to obtain high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

The molecular formula of pyrilamine maleate is C17H23N3O4C_{17}H_{23}N_{3}O_{4}. The compound features a complex structure with multiple functional groups, including an aromatic ring and a pyridine moiety.

  • Molecular Weight: Approximately 317.39 g/mol
  • Structural Characteristics: The structure includes:
    • A methoxy group (-OCH₃)
    • A dimethylamino group (-N(CH₃)₂)
    • A pyridine ring

The three-dimensional arrangement allows for effective binding to histamine receptors, facilitating its antihistaminic action.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrilamine maleate can undergo various chemical reactions, primarily due to its functional groups:

  1. Acid-Base Reactions: As a salt, it can dissociate into its constituent ions in solution, allowing it to interact with acids or bases.
  2. Hydrolysis: In aqueous environments, pyrilamine maleate can hydrolyze, which may affect its stability and efficacy.
  3. Degradation Reactions: Under extreme pH or temperature conditions, pyrilamine may degrade into less active or inactive compounds.

Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor these reactions and assess stability.

Mechanism of Action

Process and Data

Pyrilamine maleate exerts its effects by blocking H1 histamine receptors in the body. This mechanism involves:

  1. Competitive Inhibition: Pyrilamine competes with histamine for binding sites on H1 receptors located on various cells throughout the body.
  2. Reduction of Allergic Symptoms: By preventing histamine from binding, it reduces symptoms such as itching, sneezing, and vasodilation associated with allergic responses.
  3. CNS Effects: Being a first-generation antihistamine, it can also cross the blood-brain barrier, leading to sedative effects that are often utilized in treating insomnia or anxiety related to allergies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents
  • Melting Point: Approximately 210 °C (decomposes)

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Typically stable within a pH range of 4-7.

These properties are crucial for formulating effective pharmaceutical products containing pyrilamine maleate.

Applications

Scientific Uses

Pyrilamine maleate finds applications beyond allergy treatment:

  1. Pharmaceutical Formulations: Used in combination therapies for pain relief (e.g., with acetaminophen) due to its antihistaminic properties.
  2. Research Applications: Investigated for potential antiviral properties against influenza viruses; studies suggest it may inhibit viral replication in cell cultures.
  3. Analytical Chemistry: Employed in various analytical methods such as HPLC for quantifying its presence in pharmaceutical formulations.
Historical Development and Regulatory Evolution

Chronological Synthesis and Patent History of Pyrilamine Maleate

Pyrilamine maleate (chemical formula: C₁₇H₂₃N₃O·C₄H₄O₄; CAS 298-07-7) was first patented in 1943 and entered medical use in 1949 under brand names including Histadyl, Neo-Antergan, and Neo-Pyramine [3]. The maleate salt form was strategically developed to enhance the stability and water solubility of the free base pyrilamine, thereby improving its bioavailability in pharmaceutical formulations [1] [5]. The 1940s-1960s witnessed intensive patent activity around formulation innovations, exemplified by US Patent 3,458,622 (1969), which protected controlled-release technologies incorporating pyrilamine [8].

A significant advancement occurred in 1993 with US Patent 5,306,507, which protected fixed-dose combinations of pyrilamine maleate with pamabrom for menstrual symptom relief [2]. This was followed by modern delivery system patents, including fast-dissolving oral films (2010s) and transdermal delivery technologies designed to bypass first-pass metabolism [1]. Nanoencapsulation techniques emerged post-2010, utilizing lipid and polymeric carriers to enhance pyrilamine's duration of action while minimizing sedation side effects [1].

Table 1: Key Patent Milestones for Pyrilamine Maleate

YearPatent/InnovationTechnical Significance
1943Initial compound patentProtection of pyrilamine core structure
1969US 3,458,622Controlled-release matrix systems
1993US 5,306,507Fixed-dose combo with pamabrom
2010sNanoencapsulationLipid/polymer carriers for sustained release
2015+Fast-dissolving filmsEnhanced pediatric/geriatric administration

Regulatory Shifts: From OTC Dominance to Restricted Use

Pyrilamine maleate initially dominated the OTC sleep aid market throughout the 1960s-1970s as a primary ingredient in products like Sominex, Nytol, and Dormin due to its sedating antihistamine properties [3]. A pivotal regulatory turning point occurred in 1989 when the FDA banned pyrilamine from OTC sleep aids (21 CFR §310.545) following evidence of safety concerns and potential misuse [6] [3]. This regulatory action reflected a broader reassessment of first-generation antihistamines with significant CNS penetration.

Post-1989, pyrilamine's OTC availability became restricted to specific multi-symptom formulations:

  • Combination cold/flu products with analgesics and decongestants
  • Menstrual symptom formulations (e.g., Midol Complete containing pyrilamine-pamabrom-acetaminophen) [2] [3]
  • Topical anti-itch preparations (e.g., Anthisan cream) [3]

The 2007 FDA amendment further restricted pyrilamine-containing products from labeling claims regarding sinusitis treatment without formal approval [6]. In veterinary medicine, pyrilamine retains prescription status for equine use due to residue concerns, with strict prohibitions in competition animals [10].

Table 2: Regulatory Timeline for Pyrilamine Maleate

YearRegulatory ActionMarket Impact
Pre-1989OTC sleep aid approvalMarket dominance in sleep aids
1989FDA ban in sleep aids (21 CFR §310.545)Removal from nighttime sleep products
1993Approval in menstrual combos (Midol)Niche OTC survival
2007Sinusitis claim restrictionLabeling limitations
OngoingVeterinary prescription statusRestricted equine use

Comparative Analysis With Contemporary First-Generation Antihistamines

Pyrilamine exhibits distinct pharmacodynamic properties when benchmarked against other first-generation H₁ antagonists. Its moderate sedation profile positions it between highly sedating diphenhydramine and low-sedation chlorpheniramine [1] [3]:

Table 3: Comparative Pharmacological Profiles of First-Generation Antihistamines

ParameterPyrilamine MaleateDiphenhydramineChlorpheniramine
H₁ Receptor SelectivityHighModerateHigh
Anticholinergic ActivityNegligible (130,000-fold H₁ selectivity)Significant (20-fold H₁ selectivity)Moderate
Sedation RiskModerateHighLow
Onset of ActionRapid (15-30 mins)Rapid (15-30 mins)Moderate (30-60 mins)
Duration of EffectModerate (4-6 hrs)Short (4-6 hrs)Longer (8-12 hrs)

Pyrilamine's negligible anticholinergic activity (130,000-fold selectivity for H₁ over muscarinic receptors) reduced side effects like dry mouth and constipation compared to diphenhydramine [3]. This pharmacological profile facilitated pyrilamine's retention in specific OTC categories despite increased regulatory scrutiny. Post-2000 formulation innovations further differentiated pyrilamine through combination products:

  • Synergistic pairings: With non-sedating second-generation antihistamines to balance efficacy and drowsiness [1]
  • Multi-symptom platforms: Integration with decongestants (e.g., pseudoephedrine) in cold/flu preparations (US Patent US20170020873A1) [4]
  • Veterinary adaptations: Equine allergy powders with enhanced palatability [10]

Properties

Product Name

PYRILAMINE MALEATE

IUPAC Name

but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

JXYWFNAQESKDNC-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.